molecular formula C19H14N4O3S B2861524 (2E)-4-(1,3-benzodioxol-5-yl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477188-81-1

(2E)-4-(1,3-benzodioxol-5-yl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No.: B2861524
CAS No.: 477188-81-1
M. Wt: 378.41
InChI Key: BSAHWMPMSRLFOB-OEAKJJBVSA-N
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Description

(2E)-4-(1,3-benzodioxol-5-yl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiazole ring, and a carboximidoyl cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(1,3-benzodioxol-5-yl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Introduction of the Carboximidoyl Cyanide Group: This step involves the reaction of the intermediate with cyanogen bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(1,3-benzodioxol-5-yl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyanide group, leading to the formation of amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

(2E)-4-(1,3-benzodioxol-5-yl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-4-(1,3-benzodioxol-5-yl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • Bromomethyl methyl ether

Comparison

Compared to similar compounds, (2E)-4-(1,3-benzodioxol-5-yl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide is unique due to its combination of a benzodioxole ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2E)-4-(1,3-benzodioxol-5-yl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-24-16-5-3-2-4-13(16)22-23-14(9-20)19-21-15(10-27-19)12-6-7-17-18(8-12)26-11-25-17/h2-8,10,22H,11H2,1H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAHWMPMSRLFOB-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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